molecular formula C36H52N8O6S2 B1665190 Ascidiacyclamide CAS No. 86701-12-4

Ascidiacyclamide

Cat. No.: B1665190
CAS No.: 86701-12-4
M. Wt: 757 g/mol
InChI Key: QBRRPBPLIGDANJ-AXCFFLBZSA-N
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Description

Ascidiacyclamide is a cytotoxic cyclic peptide from the marine tunicate Ascidian.

Scientific Research Applications

Anticancer Activity

Ascidiacyclamide has been extensively studied for its cytotoxic properties against various cancer cell lines. Research indicates that modifications to its structure significantly affect its biological activity.

  • Structure-Activity Relationship : A study demonstrated that altering the positions of oxazoline (Oxz) and thiazole (Thz) motifs within this compound analogues can enhance cytotoxicity. For instance, one analogue exhibited ten times greater cytotoxicity than the original compound, highlighting the importance of structural conformation in its efficacy against tumors .
  • Mechanism of Action : The anticancer effects are believed to stem from the compound's ability to interfere with cellular processes, potentially through apoptosis induction in cancer cells. This mechanism is under investigation to understand how ASC can be optimized for therapeutic use .

Metal Ion Interaction

This compound also shows potential in the field of metal ion chelation , particularly with copper(II) ions.

  • Incorporation of β-Amino Acids : Research has explored the incorporation of β-amino acids into this compound to assess their effects on conformation and metal ion binding. These modifications can enhance the compound's stability and affinity for metal ions, making it a candidate for applications in bioremediation and as a therapeutic agent for metal toxicity .

Structural Studies

The structural properties of this compound have been a focal point in understanding its biological activities.

  • Conformational Analysis : Studies utilizing X-ray crystallography and circular dichroism have shown that different conformations of this compound derivatives influence their biological activities. For example, specific folded conformations were linked to reduced reactivity in certain chemical reactions, suggesting that conformation plays a critical role in both stability and activity .

Drug Development Potential

Given its promising biological properties, this compound is being investigated as a lead compound for new drug formulations.

  • Cytotoxicity Enhancement : The development of novel analogues with improved cytotoxic profiles could lead to effective treatments for resistant cancer types. The ongoing research into structure modifications aims to balance potency with selectivity to minimize side effects .

Case Studies

Study TitleFindingsImplications
"Cyclic Octapeptides Derived from this compound"Modifications led to increased cytotoxicity; specific structural changes resulted in significant activity variations.Highlights potential for targeted drug design based on structure-activity relationships.
"Incorporation of β-Amino Acids into Ascidiacyclamides"Enhanced binding affinity for copper ions; improved stability observed in modified compounds.Suggests applications in metal ion detoxification and therapeutic interventions for metal-related diseases.
"Conformational Transformations in this compound Analogues"Specific conformations correlated with biological activity; folded forms showed reduced reactivity in synthesis processes.Indicates that understanding conformation can guide drug design and synthesis strategies .

Properties

CAS No.

86701-12-4

Molecular Formula

C36H52N8O6S2

Molecular Weight

757 g/mol

IUPAC Name

(4S,7R,8S,11R,18S,21R,22S,25R)-4,18-bis[(2S)-butan-2-yl]-7,21-dimethyl-11,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone

InChI

InChI=1S/C36H52N8O6S2/c1-11-17(7)25-33-43-27(19(9)49-33)31(47)39-24(16(5)6)36-38-22(14-52-36)30(46)42-26(18(8)12-2)34-44-28(20(10)50-34)32(48)40-23(15(3)4)35-37-21(13-51-35)29(45)41-25/h13-20,23-28H,11-12H2,1-10H3,(H,39,47)(H,40,48)(H,41,45)(H,42,46)/t17-,18-,19+,20+,23+,24+,25-,26-,27-,28-/m0/s1

InChI Key

QBRRPBPLIGDANJ-AXCFFLBZSA-N

SMILES

CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C

Isomeric SMILES

CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C(C)C)[C@@H](C)CC)C(C)C

Canonical SMILES

CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ascidiacyclamide
cyclo(thiazole-D-Val-oxazoline-L-Ile)2
cyclo(thiazole-D-valyl-oxazoline-L-isoleucyl)2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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